molecular formula C23H21ClN2O B1163288 5-chloro THJ 018

5-chloro THJ 018

Cat. No. B1163288
M. Wt: 376.9
InChI Key: KLRDJQQYGMTILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro THJ 018 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Scientific Research Applications

Analytical Chemistry and Identification

In analytical chemistry, studies have focused on identifying the content of substances like THJ-018 in synthetic cannabinoid packages. For example, Luzio et al. (2019) analyzed a synthetic cannabinoid called THJ-018, assessing its purity and identifying impurities using techniques such as GC/MS and HPLC/DAD. Their findings highlight the presence of significant impurities in substances bought online as pure “research chemicals” (Luzio, Couceiro, Ferreira, & Quintas, 2019).

Biochemical Research

In biochemical research, the metabolism of synthetic cannabinoids like 5Cl-THJ-018 has been a subject of interest. Vervliet et al. (2018) conducted a study to identify the main in vitro biotransformation pathways of 5Cl-THJ-018 and compared these findings with an authentic urine sample of a user. They used liquid chromatography and mass spectrometry to analyze the metabolites, revealing pathways like hydroxylation and oxidative dechlorination (Vervliet, Mortelé, Gys, Degreef, Lanckmans, Maudens, Covaci, van Nuijs, & Lai, 2018).

Pharmacological Research

Although information on pharmacological research specific to 5-chloro THJ 018 is limited, related compounds have been studied for their effects and metabolic pathways. Diao et al. (2016) explored the metabolism of synthetic cannabinoid THJ-018 in human hepatocytes, suggesting markers for identifying intake and linking adverse events to these cannabinoids (Diao, Wohlfarth, Pang, Scheidweiler, & Huestis, 2016).

Environmental Research

Research in environmental sciences also touches on compounds structurally similar to this compound. Singh et al. (2011) investigated the effects of factors like pH and temperature on trihalomethanes (THMs) formation in surface water. Though not directly related to this compound, this study provides insights into the behavior of chlorinated compounds in environmental settings (Singh, Rai, Pandey, & Sinha, 2011).

Material Science

In material science, research on chlorinated compounds, analogous to this compound, includes studies on their properties and applications. For example, Meenakshi (2017) performed a comprehensive study on 5-chloro-2-nitroanisole, analyzing its structural, spectroscopic, and electronic properties, which could be relevant in the context of materials similar to this compound (Meenakshi, 2017).

properties

Molecular Formula

C23H21ClN2O

Molecular Weight

376.9

InChI

InChI=1S/C23H21ClN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2

InChI Key

KLRDJQQYGMTILS-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1C=CC=C2)C3=NN(CCCCCCl)C4=C3C=CC=C4

synonyms

5-chloropentyl JWH 018 indazole analog; THJ 018 chloro analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.